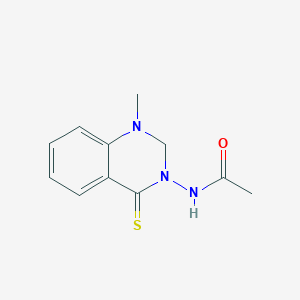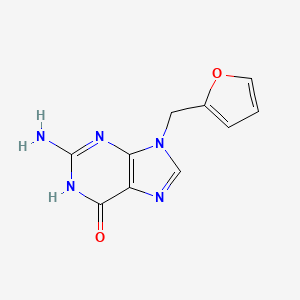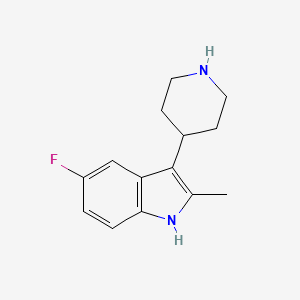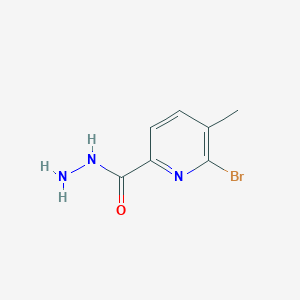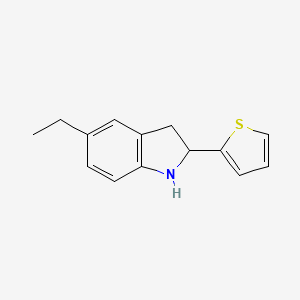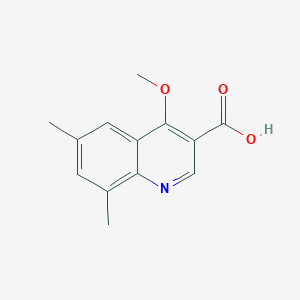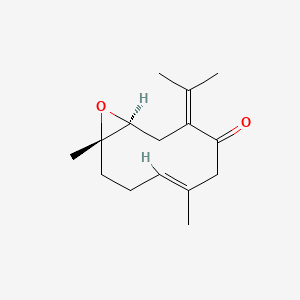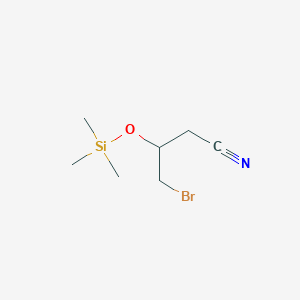
6-(Pyridin-2-ylmethoxy)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyridin-2-ylmethoxy)nicotinic acid is a heterocyclic compound that features both pyridine and nicotinic acid moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyridine ring enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-ylmethoxy)nicotinic acid typically involves the reaction of nicotinic acid derivatives with pyridine-based intermediates. One common method involves the use of 2-methyl-5-ethylpyridine as a starting material, which undergoes oxidation with potassium permanganate to form nicotinic acid . The nicotinic acid is then reacted with pyridine-2-methanol under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents like potassium permanganate. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
6-(Pyridin-2-ylmethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The pyridine and nicotinic acid moieties can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various nicotinic acid and pyridine derivatives, which can have different functional groups and properties .
Aplicaciones Científicas De Investigación
6-(Pyridin-2-ylmethoxy)nicotinic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and antiviral activities.
Materials Science: It is used in the development of new materials with specific chemical and physical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential use in drug development.
Mecanismo De Acción
The mechanism of action of 6-(Pyridin-2-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparación Con Compuestos Similares
Similar Compounds
6-(Pyridin-2-ylmethoxy)pyrimidine derivatives: These compounds have similar structures but contain a pyrimidine ring instead of a nicotinic acid moiety.
Nicotinic acid derivatives: Compounds that contain the nicotinic acid moiety but differ in the substituents attached to the ring.
Uniqueness
6-(Pyridin-2-ylmethoxy)nicotinic acid is unique due to the combination of the pyridine and nicotinic acid moieties, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Propiedades
Fórmula molecular |
C12H10N2O3 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
6-(pyridin-2-ylmethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-4-5-11(14-7-9)17-8-10-3-1-2-6-13-10/h1-7H,8H2,(H,15,16) |
Clave InChI |
HPWCNYHNRUWTNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)COC2=NC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


